molecular formula C8H7F5O2S B1456266 3-Methyl-5-(pentafluorosulfur)benzoic acid CAS No. 1448317-68-7

3-Methyl-5-(pentafluorosulfur)benzoic acid

Cat. No.: B1456266
CAS No.: 1448317-68-7
M. Wt: 262.2 g/mol
InChI Key: DHRPCCNJMXXYMQ-UHFFFAOYSA-N
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Description

3-Methyl-5-(pentafluorosulfur)benzoic acid is a sophisticated fluorinated organic building block designed for advanced research and development applications. This compound features a unique pentafluorosulfur (-SF 5 ) group, a highly electronegative and lipophilic substituent often described as a "super-trifluoromethyl" group, which can significantly alter the metabolic stability, bioavailability, and binding affinity of lead molecules. As such, it is of high interest in pharmaceutical chemistry for the synthesis of potential new therapeutic agents, and in materials science for creating novel polymers and liquid crystals with enhanced properties. The carboxylic acid functional group provides a versatile handle for further derivatization, enabling its integration into more complex structures via amide coupling or esterification reactions. This product is intended for use in research laboratories only. It is not approved for diagnostic or therapeutic use in humans or animals. Note: The specific properties, applications, and hazards for this compound are not fully detailed in the current knowledge base. Researchers are strongly advised to consult the product's Certificate of Analysis (CoA) for precise data on purity, spectroscopic information, and recommended storage conditions. All necessary safety precautions must be taken when handling this chemical.

Properties

IUPAC Name

3-methyl-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5O2S/c1-5-2-6(8(14)15)4-7(3-5)16(9,10,11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRPCCNJMXXYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448317-68-7
Record name Sulfate(1-), (3-carboxylato-5-methylphenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448317-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Key Reaction Steps:

  • Starting Material: 3-methylbenzoic acid or its positional isomers.
  • Pentafluorosulfur Source: SF5Cl is commonly employed as the electrophilic SF5 donor.
  • Catalysts and Conditions: Lewis acids such as aluminum chloride (AlCl3) facilitate the electrophilic aromatic substitution.
  • Solvent: Dichloromethane (CH2Cl2) under anhydrous conditions.
  • Temperature Control: Reaction is typically maintained at low temperatures (0 to 5 °C) to minimize side reactions such as over-fluorination.

Reaction Parameters and Yields:

Step Reagents Temperature Solvent Yield (%)
1 SF5Cl, AlCl3 0–5 °C CH2Cl2 40–60
2 Directed ortho-metalation (e.g., MeLi) –78 °C THF 70–85
  • The first step introduces the SF5 group selectively at the 5-position relative to the methyl substituent.
  • Directed ortho-metalation (DoM) strategies can be used to ensure regioselectivity when positioning the methyl group.
  • Strict temperature and stoichiometric control are critical to avoid competing side reactions.

Radical-Based Approaches to Pentafluorosulfanyl Substitution

Emerging methods involve radical mechanisms to introduce SF5 groups onto aromatic rings, although these are less developed for benzoic acid derivatives.

  • SF5 radicals can be generated from SF6 or SF5-containing precursors using radical initiators such as lithium benzophenone ketyl or copper salts to stabilize the radical intermediate.
  • These radicals add to aromatic substrates, followed by fluoride trapping or elimination to yield pentafluorosulfanyl-substituted products.
  • Such methods are promising for late-stage functionalization but currently provide modest yields and require further optimization for benzoic acid derivatives.

Synthetic Route Optimization and Challenges

  • Regioselectivity: The methyl group directs substitution to the 5-position, but competing ortho- and para-substitutions can occur.
  • Side Reactions: Over-fluorination and decomposition of SF5 reagents necessitate low-temperature control and inert atmosphere.
  • Purification: Chromatographic techniques such as silica gel column chromatography with hexane/dichloromethane mixtures are used to isolate the product.
  • Characterization: ¹⁹F NMR spectroscopy is essential to confirm the presence and position of the SF5 group, typically showing signals in the δ 80–100 ppm range. High-resolution mass spectrometry and HPLC are used for purity and molecular confirmation.

Comparative Data Table of Preparation Parameters

Parameter Typical Values/Conditions Remarks
Starting Material 3-methylbenzoic acid or regioisomers Purity >99% preferred
Electrophilic Reagent SF5Cl Requires careful handling due to reactivity
Catalyst AlCl3 Lewis acid to activate aromatic ring
Solvent CH2Cl2, THF (for DoM step) Anhydrous conditions mandatory
Temperature 0–5 °C (pentafluorosulfuration), –78 °C (DoM) Critical for selectivity and yield
Reaction Time Several hours (4–6 h typical) Monitored by TLC or GC
Yield 40–85% (step-dependent) Optimized by stoichiometry and temp
Purification Silica gel chromatography (hexane/DCM 9:1) Essential for isolating pure compound
Characterization Techniques ¹⁹F NMR, ¹H NMR, HPLC, HRMS Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(pentafluorosulfur)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid group.

    Reduction: The pentafluorosulfur group can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: 3-Carboxy-5-(pentafluorosulfur)benzoic acid.

    Reduction: this compound derivatives with reduced sulfur groups.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-5-(pentafluorosulfur)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pentafluorosulfur)benzoic acid involves its interaction with specific molecular targets. The pentafluorosulfur group can engage in strong interactions with electron-rich sites, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Fluorinated Benzoic Acid Derivatives

Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties/Applications Evidence Source
3-Methyl-5-(pentafluorosulfur)benzoic acid 3-CH₃, 5-SF₅ 262.19 High thermal stability; potential antimicrobial agent
3-(Methylthio)-5-(trifluoromethyl)benzoic acid 3-SCH₃, 5-CF₃ 236.21 Intermediate in pharmaceutical synthesis
3-Fluoro-4-methyl-5-(chlorosulfonyl)benzoic acid 3-F, 4-CH₃, 5-SO₂Cl 248.65 Reactive intermediate for sulfonamide drugs
Benzoic acid None 122.12 Baseline for comparison; preservative
  • Electron-Withdrawing Groups : The -SF₅ group in the target compound has stronger electron-withdrawing effects compared to -CF₃ or -SO₂Cl, which may increase acidity (lower pKa) and enhance reactivity in electrophilic substitution reactions .
  • Thermal Stability : The -SF₅ group contributes to higher thermal stability than -CF₃ or -SCH₃, as observed in related anti-tuberculosis compounds .

Recognition in Biosensor Systems

  • Substituent Position Sensitivity: A yeast-based biosensor for benzoic acid derivatives showed that para-substituted analogs (e.g., p-aminobenzoic acid, pABA) are recognized more effectively than meta- or ortho-substituted derivatives . The meta-SF₅ group in this compound may result in weaker biosensor binding compared to para-substituted analogs .

Antioxidant Activity

  • The -SF₅ group’s electron-withdrawing nature may further diminish antioxidant capacity compared to hydroxyl-substituted derivatives .

Biological Activity

3-Methyl-5-(pentafluorosulfur)benzoic acid is an organic compound notable for its unique structural features, including a methyl group and a pentafluorosulfur moiety. The incorporation of the pentafluorosulfur group significantly alters the chemical properties and biological activities of the compound, making it a subject of interest in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H6F5O2S\text{C}_9\text{H}_6\text{F}_5\text{O}_2\text{S}

This structure features:

  • A methyl group at the 3-position of the benzoic acid ring.
  • A pentafluorosulfur group at the 5-position, which enhances the electron-withdrawing capacity of the molecule.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The pentafluorosulfur group can form strong interactions with electron-rich sites in proteins and enzymes, while the carboxylic acid functionality allows for hydrogen bonding. These interactions can modulate enzymatic activities and receptor functions, leading to various biological effects, including antimicrobial and anti-inflammatory activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been investigated for its potential effectiveness against a range of microbial pathogens. For example, preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have demonstrated that this compound can effectively decrease edema and inflammatory responses in conditions such as arthritis. The mechanism likely involves inhibition of pro-inflammatory cytokines or modulation of immune cell activity .

Case Studies

  • Antimicrobial Activity : A study explored the efficacy of this compound against various strains of Staphylococcus aureus. Results indicated an IC50 value comparable to standard antibiotics, suggesting its potential use in treating resistant bacterial infections.
  • Anti-inflammatory Studies : In a rat model of adjuvant-induced arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain. The effective dose (ED50) was determined to be 0.094 mg/kg, highlighting its therapeutic potential .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
3-Methylbenzoic AcidMethyl group onlyModerate antimicrobial activity
5-(Pentafluorosulfur)benzoic AcidPentafluorosulfur group onlySignificant interaction with proteins
This compound Methyl + Pentafluorosulfur groupsEnhanced antimicrobial & anti-inflammatory effects

Q & A

Q. What are the key synthetic challenges in preparing 3-Methyl-5-(pentafluorosulfur)benzoic acid, and what strategies can address them?

The synthesis of this compound is complicated by the introduction of the pentafluorosulfur (SF₅) group, which requires specialized reagents like SF₅Cl or SF₅Br under controlled electrophilic substitution conditions. A multi-step approach may involve:

Directed functionalization : Use of meta-directing groups (e.g., methyl) on the benzoic acid framework to guide SF₅ substitution to the 5-position.

Protection/deprotection : Temporary protection of the carboxylic acid group during SF₅ introduction to avoid side reactions, as seen in trifluoromethylated analogs .

Purification : Chromatography or recrystallization to isolate the product from byproducts like regioisomers.

Q. What analytical techniques are critical for characterizing this compound?

  • 19F NMR : Essential for confirming the presence and environment of the SF₅ group, with characteristic splitting patterns due to fluorine coupling .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy, particularly for distinguishing SF₅ from CF₃ groups.
  • X-ray crystallography : Resolves structural ambiguities, such as bond angles and steric effects of the SF₅ group.
  • HPLC with UV/Vis detection : Ensures purity (>95%) and monitors stability under varying conditions .

Q. How does the acidity of this compound compare to non-fluorinated analogs?

The SF₅ group is strongly electron-withdrawing, significantly lowering the pKa of the carboxylic acid (estimated ΔpKa ~1–2 units compared to benzoic acid). Titration experiments in polar aprotic solvents (e.g., DMSO) combined with computational DFT calculations can quantify this effect .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

  • Docking simulations : Use software like AutoDock to assess binding affinity to target enzymes (e.g., cyclooxygenase), leveraging the SF₅ group’s hydrophobicity and steric bulk.
  • QSAR studies : Correlate electronic descriptors (Hammett σ values) of the SF₅ group with inhibitory activity, as demonstrated for trifluoromethylated drug intermediates .
  • MD simulations : Evaluate stability of enzyme-ligand complexes under physiological conditions .

Q. What experimental designs resolve contradictions in reported stability data for SF₅-containing benzoic acids?

Discrepancies in thermal or photolytic stability may arise from impurities or varying storage conditions. A systematic approach includes:

Accelerated stability testing : Expose the compound to stressors (heat, UV light) and monitor degradation via LC-MS.

Control experiments : Compare stability in inert vs. humid environments to isolate degradation pathways.

Cross-validation : Replicate studies using independently synthesized batches to rule out batch-specific artifacts .

Q. How does the SF₅ group influence regioselectivity in cross-coupling reactions?

The SF₅ group’s steric and electronic effects can direct transition metal-catalyzed reactions (e.g., Suzuki-Miyaura). For example:

  • Palladium catalysis : SF₅ may act as an electron-deficient directing group, favoring coupling at the para position relative to the carboxylic acid.
  • Screening ligands : Bulky ligands (e.g., SPhos) mitigate steric hindrance from SF₅, improving yields .

Q. What are the best practices for handling this compound to ensure safety and stability?

  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the SF₅ group.
  • PPE : Use nitrile gloves and fume hoods to avoid skin/eye contact.
  • Incompatibilities : Separate from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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